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Compound of Interest

Compound Name: 8-Chloroisoquinolin-6-ol

CAS No.: 2416228-97-0

Cat. No.: B2981932

Get Quote

Part 1: Executive Technical Summary[1]
8-Chloroisoquinolin-6-ol is a specialized heterocyclic building block used primarily in the

synthesis of bioactive small molecules. Its structural distinctiveness lies in the specific

placement of a chlorine atom at the C8 position and a hydroxyl group at the C6 position of the

isoquinoline ring.[1] This substitution pattern renders it a high-value scaffold for Fragment-

Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the

isoquinoline nitrogen acts as a hydrogen bond acceptor and the hydroxyl group serves as a

vector for solubilizing appendages.[1]
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Property Specification

CAS Registry Number 2416228-97-0

IUPAC Name 8-chloroisoquinolin-6-ol

Molecular Formula C₉H₆ClNO

Molecular Weight 179.60 g/mol

SMILES Oc1cc2cnccc2c(Cl)c1

Appearance Off-white to pale yellow solid (typically)

Solubility
Soluble in DMSO, MeOH; sparingly soluble in

water

Part 2: Sourcing & Supplier Verification[1][4]
Due to the specific regiochemistry of this isomer, it is not a commodity chemical.[1] It is typically

available through specialized heterocyclic building block suppliers.[1]

Validated Suppliers
Supplier Catalog ID Purity Grade Region

BLD Pharm BD025535 >97% Global / China / USA

A2B Chem A2B-BL47840 95%+ USA

ChemSrc (Aggregator) Varies Global

Quality Control (QC) Protocol
As a Senior Application Scientist, I recommend a strict "Trust but Verify" approach when

sourcing this compound, especially for SAR (Structure-Activity Relationship) studies where

isomer purity is critical.

Mandatory QC Workflow:

¹H-NMR (DMSO-d₆): Verify the coupling constants of the aromatic protons. The C5 and C7

protons should show meta-coupling (approx. 1-2 Hz).[1] A para-substituted impurity (e.g., 5-
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chloro isomer) will show different splitting patterns.

LC-MS: Confirm the presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in 3:1 ratio).

Regiochemistry Confirmation: If sourcing from a new vendor, request a NOESY (Nuclear

Overhauser Effect Spectroscopy) spectrum to confirm the proximity of the C1-proton to the

C8-chlorine (or lack thereof) compared to the C5-proton.[1]

Part 3: Synthetic Architecture & Methodology[1]
The synthesis of 8-chloroisoquinolin-6-ol presents a regiochemical challenge. Direct

chlorination of isoquinolin-6-ol often favors the C5 position due to electronic directing effects.

Therefore, a de novo ring construction approach is scientifically preferred to guarantee the C8

position of the halogen.[1]

Proposed Synthetic Route: Modified Pomeranz-Fritsch
Cyclization
This protocol ensures the halogen is installed before the ring closure, preventing isomer

mixtures.

Step-by-Step Methodology:

Precursor Selection: Start with 2-chloro-4-hydroxybenzaldehyde (or its O-protected variant,

e.g., 4-(benzyloxy)-2-chlorobenzaldehyde).

Schiff Base Formation:

Reagents: Aminoacetaldehyde diethyl acetal, Toluene, p-TsOH (cat).[1]

Procedure: Reflux the aldehyde with the amine in a Dean-Stark trap to remove water. This

forms the imine intermediate.[1]

Cyclization (The Critical Step):

Reagents: Sulfuric acid (H₂SO₄) or Trifluoromethanesulfonic acid (TfOH).[1]

Conditions: The acetal is treated with acid to trigger electrophilic aromatic substitution.[1]
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Regiocontrol: The closure occurs at the position ortho to the aldehyde.[1] Since the meta-

position is blocked by the Chlorine (C2 of the benzene ring becomes C8 of isoquinoline),

the cyclization is directed to the vacant position.[1]

Deprotection (if applicable): Removal of the benzyl group via acid hydrolysis or boron

tribromide (BBr₃) if hydrogenation is precluded by the chlorine.[1]

Visualization: Synthetic Logic & Derivatization
The following diagram illustrates the synthesis and the downstream utility of this scaffold in

medicinal chemistry.
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Figure 1: Retrosynthetic logic flow from commercial precursors to the target scaffold and its

subsequent divergence into medicinal chemistry libraries.[1]

Part 4: Medicinal Chemistry Applications[1][8][9][10]
[11]
Researchers utilize 8-chloroisoquinolin-6-ol primarily for its dual-functional nature. It serves

as a "bifunctional linchpin" in drug design.[1]

The C8-Chlorine Handle (The "Warhead" Vector)
The chlorine at C8 is electronically activated for Palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura, Buchwald-Hartwig).[1]

Utility: Allows the introduction of aryl or heteroaryl groups to probe the "deep pocket" of a

protein active site.[1]
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Protocol Insight: The C8 position in isoquinolines can be sterically crowded.[1] Use active

catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 to ensure efficient coupling.[1]

The C6-Hydroxyl Handle (The "Solubility" Vector)
The phenol group at C6 is a nucleophile ready for alkylation.[1]

Utility: This is the ideal position to attach solubilizing chains (e.g., morpholine-ethyl, PEG

chains) or to engage hinge-region hydrogen bonding in kinases.[1]

Protocol Insight: When performing the Suzuki coupling at C8, the C6-OH should ideally be

protected (e.g., as a TIPS ether) or alkylated first to prevent catalyst poisoning or side

reactions.[1]

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

GHS Signal: Warning.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenolic isoquinolines can

oxidize to quinones upon prolonged exposure to air and light.[1]

Solubility Handling: Dissolve in DMSO for biological assays.[1] For chemical reactions, DMF

or DMAc are preferred solvents due to the high melting point of the solid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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